![molecular formula C13H9NO3S B14880438 5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both isoxazole and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the isoxazole ring imparts various biological activities, while the thiophene ring enhances its electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylbenzo[b]thiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the isoxazole ring through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to participate in electron transfer processes, making it effective in various biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
- 5-(2-Thienyl)isoxazole-3-carboxylic acid
Uniqueness
5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid is unique due to the presence of the 3-methyl group on the benzo[b]thiophene ring, which can influence its electronic properties and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C13H9NO3S |
|---|---|
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
5-(3-methyl-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO3S/c1-7-8-4-2-3-5-11(8)18-12(7)10-6-9(13(15)16)14-17-10/h2-6H,1H3,(H,15,16) |
Clé InChI |
DGVMHFAPYIFABD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)C3=CC(=NO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


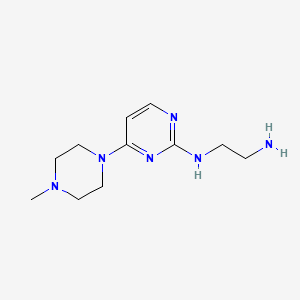

methanone](/img/structure/B14880377.png)
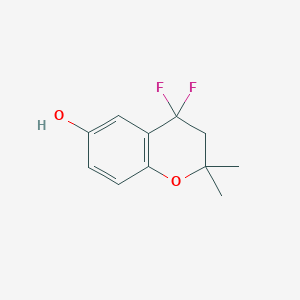
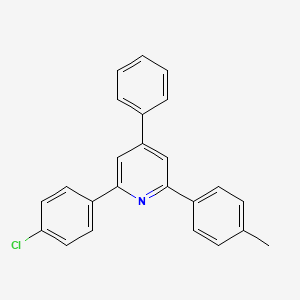
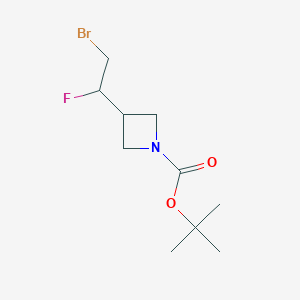
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
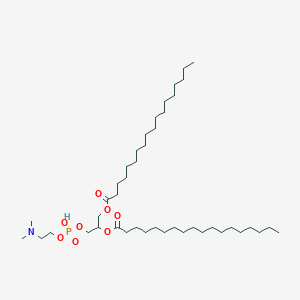
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
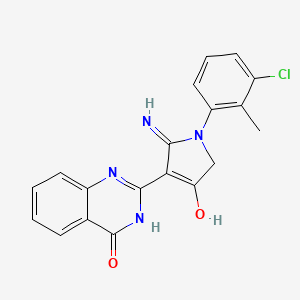
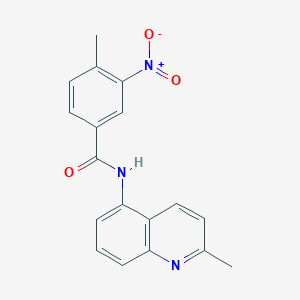
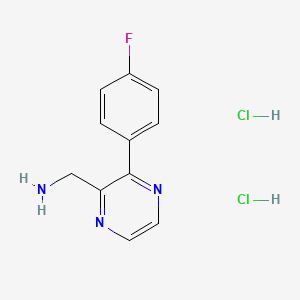
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14880445.png)
